molecular formula C17H19ClFN3O2S B2439433 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235293-05-6

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2439433
CAS No.: 1235293-05-6
M. Wt: 383.87
InChI Key: JNWWDFHZNZNZKI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, piperidinyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with pyridine and involving hydrogenation and substitution reactions.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, using reagents such as chlorine and fluorine sources.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

  • Oxidation and Reduction Reactions

Biological Activity

3-chloro-4-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number: 2034319-49-6) is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClFN3O2SC_{17}H_{19}ClFN_3O_2S with a molecular weight of 383.9 g/mol. The compound features a sulfonamide moiety, which is often linked to antibacterial activity, alongside a piperidine and pyridine ring that may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing piperidine and pyridine derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell proliferation and survival .

Antibacterial Properties

Sulfonamide compounds are well-known for their antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Other Biological Activities

In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that this compound may also exhibit antifungal properties. Research indicates that certain sulfonamides can disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at the Royal Society of Chemistry evaluated a series of novel sulfonamide derivatives, including those structurally related to the compound . These derivatives were tested against various cancer cell lines, revealing IC50 values that indicate effective inhibition of cell growth. The study concluded that modifications in the piperidine and pyridine rings significantly influenced the anticancer activity .

Case Study 2: Antibacterial Evaluation
In another investigation published in MDPI, several sulfonamide derivatives were synthesized and tested for their antibacterial efficacy. The results showed that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can lead to improved bioactivity .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsObserved EffectReference
AnticancerLung Cancer CellsSignificant inhibition
AntibacterialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
Escherichia coliMIC: 0.0039 - 0.025 mg/mL
AntifungalVarious FungiInhibition of growth

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2S/c18-15-11-14(4-5-16(15)19)25(23,24)21-12-13-6-9-22(10-7-13)17-3-1-2-8-20-17/h1-5,8,11,13,21H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWDFHZNZNZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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